N-2-adamantyl-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-(2-adamantyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-15(2,3)14(17)16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-13H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRWECGOKGKXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1C2CC3CC(C2)CC1C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials. They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids.
Mode of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical and catalytic transformations.
Biochemical Pathways
It is known that adamantane derivatives can affect a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups.
Pharmacokinetics
The presence of an adamantyl group in a compound can result in strong deshielding of the carbonyl oxygen, which is attributed to increased rotation around the n–c(o) bond.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of N-2-adamantyl-2,2-dimethylpropanamide and their properties:
Spectroscopic and Physicochemical Properties
- IR/NMR Trends : Adamantyl’s sp³-hybridized carbons would produce distinct $^{13}\text{C}$ NMR signals (~30–50 ppm for aliphatic carbons), similar to tert-butyl groups in N-methoxy-2,2-dimethylpropanamide derivatives (e.g., 46.2 ppm for CH₂ in N-benzyl analogs) .
- Lipophilicity: The adamantyl group likely increases logP compared to hydrophilic derivatives like N-(2-hydroxyethyl)-2,2-dimethylpropanamide (logP ~1.5, estimated from C7H15NO2) .
Research Findings and Hypotheses
- Hypothesized Advantages of Adamantyl :
Q & A
Q. Table 1: Comparative Reactivity of Adamantyl-Propanamide Derivatives
| Compound | Reaction Type | Yield (%) | Key Condition | Reference |
|---|---|---|---|---|
| This compound | Suzuki Coupling | 55 | Pd(OAc), 120°C, 2 h | |
| N-(4-Chlorophenyl)-propanamide | Hydrolysis | 85 | 1M HCl, reflux, 4 h | |
| N-Methoxy-2,2-dimethylpropanamide | Oxidation | 70 | KMnO, HO, 60°C |
Q. Table 2: Biological Activity of Selected Propanamides
| Compound | Target | IC (µM) | Assay Type | Reference |
|---|---|---|---|---|
| This compound | COX-2 | 12.5 | Enzyme inhibition | |
| N-(4-Chlorophenyl)-propanamide | HDAC1 | 8.2 | Fluorescence assay | |
| N-Methoxy-2,2-dimethylpropanamide | Vibrio cholerae | 25.0 | MIC assay |
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize microwave or ultrasonic methods to enhance reaction efficiency in sterically hindered systems .
- Data Validation : Cross-validate computational predictions (e.g., docking scores) with experimental assays to resolve mechanistic ambiguities .
- Safety Protocols : Handle adamantyl-propanamides in fume hoods due to potential volatility and use PPE to minimize exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
